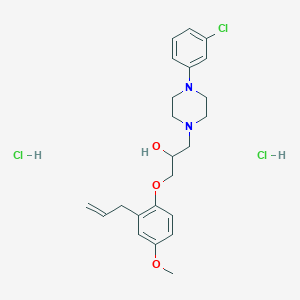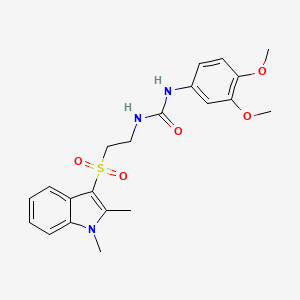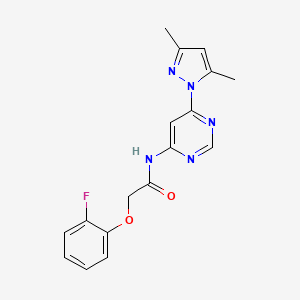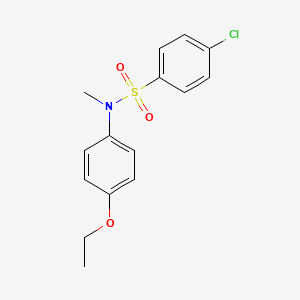![molecular formula C10H19NO B2372593 (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine CAS No. 2248216-97-7](/img/structure/B2372593.png)
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(5-Oxaspiro[34]octan-6-yl)propan-1-amine is a spirocyclic amine compound characterized by a unique spiro-structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine typically involves the formation of the spirocyclic ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amine position.
Applications De Recherche Scientifique
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)ethan-1-amine
- (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)butan-1-amine
Uniqueness
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
(2R)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9H,2-7,11H2,1H3/t8-,9?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNRKVLHCNSHM-VEDVMXKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2(O1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2(O1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2372513.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)
![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)
![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)
![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)
